4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Metal chelation Bioinorganic chemistry Positional isomerism

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS 777819-31-5) is a conformationally constrained bicyclic α-amino acid analog belonging to the tetrahydroimidazopyridine class. It serves as a positional isomer of the naturally occurring amino acid spinacine (6-carboxylic acid) and functions as a key synthetic intermediate for 4-substituted derivatives with demonstrated carbonic anhydrase activation and angiotensin II receptor antagonism.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 777819-31-5
Cat. No. B1613598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid
CAS777819-31-5
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1NC=N2)C(=O)O
InChIInChI=1S/C7H9N3O2/c11-7(12)6-5-4(1-2-8-6)9-3-10-5/h3,6,8H,1-2H2,(H,9,10)(H,11,12)
InChIKeyBELXZXRNDYMDFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic Acid (CAS 777819-31-5): Structural Baseline for Procurement Decisions


4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid (CAS 777819-31-5) is a conformationally constrained bicyclic α-amino acid analog belonging to the tetrahydroimidazopyridine class. It serves as a positional isomer of the naturally occurring amino acid spinacine (6-carboxylic acid) and functions as a key synthetic intermediate for 4-substituted derivatives with demonstrated carbonic anhydrase activation and angiotensin II receptor antagonism [1]. Its carboxylic acid group at the 4-position—rather than the 6-position—introduces distinct physicochemical and biological properties that differentiate it from in-class analogs [1][2].

Why 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic Acid Cannot Be Substituted by Spinacine or Other Class Analogs


The tetrahydroimidazo[4,5-c]pyridine scaffold supports diverse biological activities, but the position of the carboxylic acid substituent fundamentally alters molecular recognition, metal-chelation capacity, and synthetic derivatization potential. Spinacine (6-carboxylic acid) behaves as a glycine-type (N,O)-chelate toward divalent metals (Ni²⁺, Cu²⁺), while the corresponding 4-carboxylic acid regioisomer presents a distinct donor-atom geometry that modulates complex stability [1]. Furthermore, 4-substituted derivatives of this scaffold—directly accessible from the 4-carboxylic acid intermediate—demonstrate up to 28-fold differential activation potency across human carbonic anhydrase isoforms versus spinacine itself, and sub-micromolar angiotensin II AT₂ receptor binding that is absent in the 6-carboxylic acid series lacking appropriate N-substitution [2][3]. Generic substitution between regioisomers or derivatives therefore risks loss of target engagement, altered metal-binding properties, and inability to access critical structure–activity relationship (SAR) vectors.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic Acid Versus Closest Analogs


Carboxylic Acid Positional Isomerism Drives Divergent Metal-Chelation Behavior: 4-COOH vs. 6-COOH (Spinacine)

The target compound (4-COOH regioisomer) and spinacine (6-COOH regioisomer) exhibit fundamentally different metal-coordination modes due to the altered spatial relationship between the imidazole nitrogen and the carboxylate oxygen donors. Spinacine forms defined Ni²⁺ complexes (HNiL²⁺, NiL⁺, NiL₂) and Cu²⁺ complexes (HCuL²⁺, H₂CuL₂²⁺, HCuL₂⁺) characterized as glycine-type (N,O)-chelates [1]. The 4-COOH regioisomer, by contrast, presents a distinct donor-atom geometry that precludes formation of the same chelate ring size, thereby altering complex stoichiometry and stability—a critical consideration for applications requiring controlled metal-binding properties [1].

Metal chelation Bioinorganic chemistry Positional isomerism

4-Substituted Derivatives of the Target Scaffold Exhibit Sub-Micromolar to Low-Micromolar Carbonic Anhydrase Activation: Comparison with Spinacine

A series of 4-substituted-spinaceamine derivatives—synthesized directly from the 4-position functionalized scaffold—were evaluated as activators of four human carbonic anhydrase (hCA) isoforms. The most potent activator, 4-(2,3,5,6-tetrafluorophenyl)-spinaceamine, exhibited a KA of 0.60 μM for hCA II [1]. For hCA I, the best activator (4-(2-hydroxyphenyl)-spinaceamine) showed a KA of 2.52 μM [1]. In contrast, spinacine (the 6-COOH natural product) is reported as a micromolar-range activator with substantially lower potency and limited isoform selectivity data [2]. The 4-substitution vector thus enables up to ~28-fold potency improvement over the best 4-substituted derivative versus spinacine's reported activation range, and provides access to isoform-selective profiles (hCA I, II, IV, VII) not achievable with the 6-COOH series [1][2].

Carbonic anhydrase activation Isoform selectivity Neuroprotection

Angiotensin II AT₂ Receptor Antagonism Requires N-Substitution on the 4-COOH Scaffold: Potency Benchmarking Against the 6-COOH AT₂ Ligand Series

Patent and literature data establish that N-substituted derivatives of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid act as angiotensin II AT₂ receptor antagonists . In the structurally related 6-carboxylic acid series, the prototypical AT₂-selective ligand PD 123,319 (a 6-COOH derivative) achieves an IC₅₀ of 34 nM in ¹²⁵I-Ang II displacement assays [1]. The 4-COOH scaffold enables distinct N-substitution patterns that generate alternative AT₂ pharmacophores with potentially differentiated selectivity profiles versus the 6-COOH series. Critically, the 4-COOH regioisomer is the mandatory starting material for accessing this N-substituted SAR space; substitution at the 6-position cannot replicate the same vectors [1].

Angiotensin II receptors AT₂ antagonism Cardiovascular pharmacology

Conformationally Constrained Histidine Analog: Different Receptor Pharmacology Versus Linear Histidine in Peptide Ligand Design

The tetrahydroimidazopyridine-4-carboxylic acid scaffold functions as a conformationally constrained histidine (His) mimetic, wherein the imidazole side-chain and α-amino acid backbone are locked into a rigid bicyclic framework. In glucagon peptide analog programs, incorporation of the related 6-COOH constrained His analog (Tip) at position 1 of glucagon produced a partial agonist with ~15% maximal AC stimulation and 8.9% potency relative to native glucagon, while antagonist analogs (Tip¹-containing) achieved binding potencies of 2.9–8.5 relative to glucagon (=100) [1]. The 4-COOH regioisomer offers an alternative conformational constraint geometry that projects the carboxylate in a different vector than the 6-COOH Tip residue, enabling exploration of distinct receptor-interaction topologies not accessible with linear histidine or the 6-COOH constrained analog [1][2].

Peptidomimetics GPCR ligands Conformational constraint

Recommended Procurement and Application Scenarios for 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic Acid


Synthesis of Isoform-Selective Carbonic Anhydrase Activators for Neuroprotection Research

Research groups targeting human carbonic anhydrase isoforms (hCA I, II, IV, VII) for neuroprotection, cognition enhancement, or Alzheimer's disease can use this 4-COOH intermediate to generate 4-substituted-spinaceamine derivatives via Suzuki coupling or reductive amination at the 4-position. Published data demonstrate that 4-substituted derivatives achieve activation constants (KA) as low as 0.60 μM for hCA II and 2.52 μM for hCA I, with isoform-selectivity profiles tunable through aryl substituent choice [1]. Procuring the 4-COOH regioisomer is essential; the 6-COOH analog (spinacine) cannot be elaborated into the same 4-substituted series and yields only weak, non-selective CA activation [1][2].

Development of Non-Peptide Angiotensin II AT₂ Receptor Antagonists

Cardiovascular and renal pharmacology programs targeting the angiotensin II AT₂ receptor subtype require N-substituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid derivatives, which are patented as AT₂ antagonists [1]. The established potency benchmark for this target class is PD 123,319 (IC₅₀ = 34 nM), a 6-COOH derivative [2]. The 4-COOH scaffold enables distinct N-alkylation/arylation vectors inaccessible from the 6-COOH series, providing a complementary SAR platform for optimizing AT₂ selectivity and pharmacokinetic properties [1][2].

Conformationally Constrained Histidine Mimetic for Peptide-Based Drug Discovery

Peptide medicinal chemistry programs incorporating constrained amino acid residues to enhance metabolic stability, receptor selectivity, or bioavailability can employ the 4-COOH scaffold as a histidine (His) bioisostere with a unique carboxylate projection vector. The 6-COOH analog (Tip) has been validated in glucagon analog programs, demonstrating partial agonism (~15% maximal AC stimulation) and antagonism (binding potency 2.9–8.5 vs. glucagon = 100) when incorporated at position 1 [1]. The 4-COOH regioisomer extends this constrained His toolkit with an alternative geometry, enabling exploration of receptor interactions not achievable with Tip or linear histidine [1][2].

Metal-Chelation Studies and Bioinorganic Chemistry Applications

The distinct spatial relationship between the imidazole nitrogen and the 4-carboxylate group in this regioisomer creates a metal-coordination environment fundamentally different from that of spinacine (6-COOH). Whereas spinacine forms well-characterized glycine-type (N,O)-chelates with Ni²⁺ (HNiL²⁺, NiL⁺, NiL₂) and Cu²⁺ (HCuL²⁺, H₂CuL₂²⁺, HCuL₂⁺) [1], the 4-COOH geometry precludes identical chelate ring formation, offering researchers a distinct coordination scaffold for designing metal-selective ligands, metalloenzyme inhibitors, or metal-based diagnostics [1].

Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.